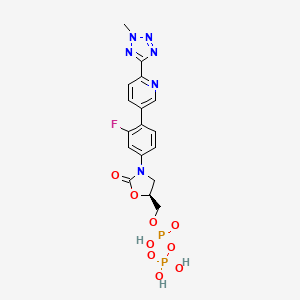
Erythromycin A 6,10-Imino Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin A 6,10-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of the 14-membered macrolide family, which is characterized by a macrocyclic lactone ring. This compound has been studied for its potential antibacterial properties and its role as an intermediate in the synthesis of other macrolide antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Erythromycin A 6,10-Imino Ether typically involves the reaction of erythromycin thiocyanate with hydroxylamine in the presence of lower alcohols as solvents. This reaction generates thiocyanate salts of erythromycin. The mixture is then treated with water and water-immiscible low-polar organic solvents, followed by the addition of lye to achieve a pH between 9 and 12. Mesyl chloride or toluene sulfochloride is then added to the organic layer to facilitate the Beckmann rearrangement, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of biphasic solvent systems and specific catalysts to enhance the efficiency of the reactions. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Erythromycin A 6,10-Imino Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imino ether group to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino ether group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
Erythromycin A 6,10-Imino Ether has been extensively studied for its antibacterial activity. It has shown significant efficacy against erythromycin-susceptible and erythromycin-resistant strains of Streptococcus pneumoniae. The compound is also used as an intermediate in the synthesis of other macrolide antibiotics, such as azithromycin and clarithromycin .
In addition to its antibacterial properties, this compound is used in research focused on overcoming antibiotic resistance. Structural modifications of this compound have led to the development of new macrolide derivatives with enhanced activity against resistant bacterial strains .
Mechanism of Action
Erythromycin A 6,10-Imino Ether exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby preventing the elongation of peptide chains during protein synthesis. This inhibition ultimately leads to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced stability and efficacy against certain bacterial strains
Uniqueness
Erythromycin A 6,10-Imino Ether is unique due to its imino ether group, which imparts distinct chemical properties and reactivity. This structural feature allows for the synthesis of various derivatives with potential therapeutic applications. Additionally, its efficacy against erythromycin-resistant strains makes it a valuable compound in the fight against antibiotic resistance .
Properties
Molecular Formula |
C37H66N2O12 |
|---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 |
InChI Key |
WJHMYCUHZMBNPY-XBWOTNPQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)




![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)

